molecular formula C23H22N4O2S B2764994 5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide CAS No. 872596-55-9

5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide

Cat. No. B2764994
CAS RN: 872596-55-9
M. Wt: 418.52
InChI Key: LYVIEBWBZCDRQK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidinone . Pyrrolidinone derivatives are known to be involved in the synthesis of various compounds with potential biological activities .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized via reactions involving hydrazonoyl halides . For instance, a related compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone .


Molecular Structure Analysis

The molecular structure of this compound shows an S configuration, in which the pyrrolidinone ring is twisted with respect to the phenyl plane, making a dihedral angle of 70.73° . In the crystal, molecules are linked by N-H⋯O hydrogen bonds, building up a layer parallel to (001) .


Chemical Reactions Analysis

The compound, being a derivative of pyrrolidinone, may be involved in various chemical reactions. Pyrrolidinone derivatives are known to be reactants involved in the synthesis of various compounds with potential biological activities .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been explored for their antiviral potential. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited promising antiviral effects . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole showed potency against Coxsackie B4 virus .

Antitubercular Activity

The compound’s pyrrolidine ring, combined with the indole scaffold, may contribute to its antitubercular properties. Further studies are needed to explore its efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Researchers have synthesized related compounds and evaluated their in vitro antitubercular activity .

Alkaline Phosphatase Inhibition

The compound’s structure suggests potential interactions with enzymes. Screening against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP), could provide insights into its inhibitory effects .

Future Directions

The compound and its derivatives could be explored further for their potential biological activities. Given the wide range of activities exhibited by similar compounds, there is potential for the development of novel therapeutic agents .

properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-6-5-9-18(10-15)27-22(19-13-30-14-20(19)25-27)24-23(29)16-11-21(28)26(12-16)17-7-3-2-4-8-17/h2-10,16H,11-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVIEBWBZCDRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide

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